molecular formula C17H13N3O4 B2787713 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034369-87-2

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2787713
CAS No.: 2034369-87-2
M. Wt: 323.308
InChI Key: SWAJIDVSXHTTCP-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that features a furan ring, a pyrazine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the pyrazine ring: The pyrazine ring is formed via condensation reactions involving appropriate diamines and diketones.

    Coupling of the furan and pyrazine rings: The furan and pyrazine rings are coupled using a linker, such as a methyl group, through alkylation reactions.

    Formation of the benzo[d][1,3]dioxole moiety: This moiety is synthesized separately and then coupled with the furan-pyrazine intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrazines and related compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a furan ring, a pyrazine ring, and a benzo[d][1,3]dioxole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(11-3-4-13-15(8-11)24-10-23-13)20-9-12-16(19-6-5-18-12)14-2-1-7-22-14/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJIDVSXHTTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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